delta7-Avenasterol

概要

説明

準備方法

Delta7-Avenasterol can be synthesized through several routes. One common method involves the desaturation of sterols. For instance, the enzyme Δ7-Sterol-C5-Desaturase (STE1/DWARF7) catalyzes the desaturation of sterols to produce this compound . Industrial production often involves the extraction and purification of this compound from plant sources such as olive oil and soybean oil .

化学反応の分析

Delta7-Avenasterol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxysterols, which are important in various biological processes.

Reduction: The reduction of this compound can lead to the formation of saturated sterols.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group at position 3β.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxysterols and saturated sterols .

科学的研究の応用

Chemical Properties and Sources

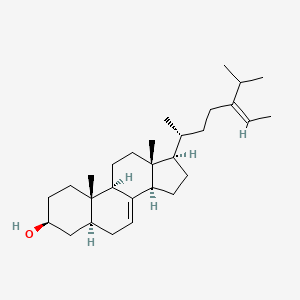

Delta7-Avenasterol, also known as 7-dehydroavenasterol or 24Z-ethylidenelathosterol, belongs to the class of organic compounds known as stigmastanes. Its chemical formula is . It is found in various food sources such as oats, pumpkin seeds, sunflower seeds, and robusta coffee, indicating its potential health benefits .

Biological Activities

- Anti-inflammatory Properties : this compound has been shown to exhibit anti-inflammatory effects. In a study involving Cucumis melo, it was found to interact with Prostaglandin E2 receptors, enhancing prostaglandin synthesis and antioxidant capacity, which contributes to its anti-ulcerative potential .

- Antioxidant Activity : The compound demonstrates antioxidant properties that can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining overall health .

- Cholesterol Regulation : As a phytosterol, this compound may play a role in cholesterol metabolism. It is involved in the synthesis of other sterols that influence lipid profiles in organisms .

Pharmacological Applications

- Potential Anti-cancer Agent : Research indicates that this compound may have anti-tumor properties by modulating signaling pathways associated with cancer cell proliferation and apoptosis . Its ability to affect cholesterol metabolism might also influence cancer cell behavior.

- Gastroprotective Effects : The compound's interaction with the gastrointestinal tract suggests it could be explored as a novel agent for treating gastric ulcers. By enhancing prostaglandin synthesis, it may help protect the gastric mucosa .

Case Studies and Research Findings

作用機序

Delta7-Avenasterol exerts its effects primarily through its interaction with cell membranes. It helps maintain membrane fluidity and integrity, which is crucial for various cellular processes. Additionally, it undergoes dehydrogenation at the C5-C6 positions under the catalysis of SC5D1 to generate 5-dehydrogenated avenasterol, which is then converted to β-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .

類似化合物との比較

Delta7-Avenasterol is similar to other phytosterols such as:

Stigmasterol: Another stigmastane-type sterol with anti-inflammatory and cholesterol-lowering properties.

β-Sitosterol: Known for its role in reducing cholesterol levels and improving prostate health.

Campesterol: Similar in structure and function to β-sitosterol, with cholesterol-lowering effects.

This compound is unique due to its specific double bonds at positions 7 and 24, which confer distinct biological activities and chemical properties .

生物活性

Delta7-Avenasterol is a naturally occurring sterol, classified under the stigmastanes and derivatives, with the chemical formula . It plays a critical role as an intermediate in the biosynthesis of steroids, particularly in the pathway leading to stigmasterol. This compound is derived from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol through the action of the enzyme lathosterol oxidase. Its presence in various food sources, including oats, pumpkin seeds, robusta coffee, sunflower seeds, and walnuts, suggests potential health benefits and applications in nutrition .

Role in Steroid Biosynthesis

This compound is a significant precursor in the metabolic pathway that leads to stigmasterol, a compound noted for its various biological activities. The conversion of this compound to stigmasterol involves multiple enzymatic steps, emphasizing its importance in steroid metabolism and its potential implications for human health.

Comparative Analysis of Sterols

The following table summarizes key features of this compound and related compounds:

Anti-Cancer Properties of Related Sterols

While specific studies on this compound are scarce, research on stigmasterol provides insights into the potential biological activities associated with this sterol class. For instance:

- Stigmasterol's Anti-Tumor Effects : Stigmasterol has been shown to induce apoptosis in various cancer cell lines, including liver and breast cancer cells. It works by regulating oncogene expression and promoting oxidative stress within cells . This suggests that compounds structurally related to this compound may also possess similar anti-cancer properties.

- Mechanisms of Action : The apoptotic mechanisms involve mitochondrial pathways where stigmasterol induces reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and increased intracellular calcium levels. These changes trigger apoptosis through caspase-dependent pathways .

Metabolic Pathways

Research into sterols has revealed complex metabolic pathways involving enzymes such as Δ7-sterol-C5-desaturase and Δ24-sterol-Δ24-reductase, which are crucial for sterol biosynthesis in plants . Understanding these pathways can provide insights into how this compound contributes to overall sterol metabolism.

特性

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWVPSBQQXUCTB-OQTIOYDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | delta7-Avenasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23290-26-8 | |

| Record name | Avenasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23290-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ7-Avenasterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta7-Avenasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。